5-Isopropyl-3-methylisothiazol-4-amine

Description

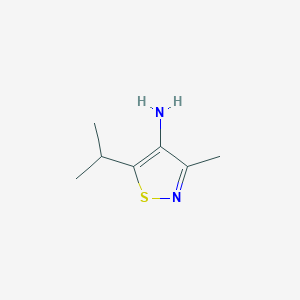

5-Isopropyl-3-methylisothiazol-4-amine is a substituted isothiazole derivative featuring an amine group at the 4-position, a methyl group at the 3-position, and an isopropyl substituent at the 5-position. Isothiazoles are sulfur- and nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C7H12N2S |

|---|---|

Molecular Weight |

156.25 g/mol |

IUPAC Name |

3-methyl-5-propan-2-yl-1,2-thiazol-4-amine |

InChI |

InChI=1S/C7H12N2S/c1-4(2)7-6(8)5(3)9-10-7/h4H,8H2,1-3H3 |

InChI Key |

NMQKROSQMYMFJU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=C1N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Methyl-4-isopropylaniline as a Key Intermediate

A critical precursor for the target compound is 3-methyl-4-isopropylaniline, which can be synthesized via a Friedel-Crafts alkylation of meta-aminotoluene with isopropylating agents under acidic conditions. The process is characterized by:

- Dissolving meta-aminotoluene in sulfuric acid (50-98% concentration).

- Simultaneous feeding of meta-aminotoluene solution and isopropylating agent (e.g., isopropanol, isopropyl chloride, or isopropyl bromide) into a multistage T-shaped jet mixer at controlled flow rates (5-10:1 ratio).

- Reaction in a quartz or zirconium oxide crystal reaction tube at 60-95°C for 28-40 seconds.

- Post-reaction neutralization with ammonia solution to pH 9, followed by filtration and organic extraction to isolate the aniline derivative.

This method offers mild reaction conditions, high yield, minimal by-products, and reduced environmental pollution compared to traditional methods.

| Parameter | Conditions/Values |

|---|---|

| Sulfuric acid concentration | 50-98% (mass concentration) |

| Meta-aminotoluene to acid ratio | 4-12:1 (weight ratio) |

| Isopropylating agent | Isopropanol, isopropyl chloride, or bromide |

| Isopropylating agent to meta-aminotoluene ratio | 1-3:1 (weight ratio) |

| Mixing temperature | 10-35°C (preferably 20-30°C) |

| Reaction temperature | 60-95°C |

| Residence time in reactor | 28-40 seconds |

| Catalyst | Solid acid catalyst (sulfuric acid loaded on zirconium oxide) |

| pH adjustment | To 9 with 25% ammonia solution |

This process is described in detail in patent CN105622428A and is considered industrially viable due to its efficiency and environmental benefits.

Cyclization to Form the Isothiazole Ring

The formation of the isothiazole ring typically involves cyclization reactions of precursors such as thiocyanatoacrylamides or dithiopropionamides. While specific literature on 5-isopropyl-3-methylisothiazol-4-amine is limited, analogous isothiazolinone syntheses provide insight:

- Cyclization of thioacrylamides or 3,3′-dithiopropionamides under chlorination or oxidative conditions.

- Use of reagents such as sulfur monochloride or chloramine to induce ring closure.

- Control of reaction temperature (often 0-15°C) to avoid by-products.

- Subsequent purification steps to isolate the isothiazole derivative with high purity.

For example, the synthesis of related isothiazolinones involves a one-pot process combining Michael addition, amidation, and chlorination steps, which could be adapted for the target compound.

Oxidative Cyclization Using Oxidizing Agents

Older methods for related isothiazole derivatives, such as 5-amino-3-methylisothiazole, involve oxidative cyclization of β-iminothiobutyramide with oxidizing agents like chloramine, potassium persulfate, or hydrogen peroxide in aqueous alkaline media at low temperatures (below 20°C). The process includes:

- Preparation of chloramine solution by reaction of sodium hydroxide and chlorine.

- Addition of β-iminothiobutyramide to the chloramine solution under controlled temperature.

- Stirring and aging to complete cyclization.

- Extraction and purification of the isothiazole product.

This method yields the amino-substituted isothiazole ring system and could be modified for the isopropyl and methyl substituted target compound.

- The jet mixer and solid acid catalyst method for preparing 3-methyl-4-isopropylaniline is notable for its scalability, environmental friendliness, and high product quality, addressing prior issues of by-product formation and pollution.

- The cyclization strategies for isothiazole ring formation emphasize mild conditions and one-pot synthesis to reduce operational complexity and improve purity.

- Oxidative cyclization methods, while older, provide a robust approach to amino-isothiazole derivatives and may be adapted for substituted variants.

- No single comprehensive industrial synthesis of this compound is widely documented, but combining these methods—alkylation to form the substituted aniline followed by ring closure via oxidative or chlorination cyclization—represents the most plausible route.

The preparation of this compound involves a multi-step synthetic approach starting from meta-aminotoluene derivatives, employing advanced alkylation techniques under acidic catalysis to introduce the isopropyl group, followed by cyclization to form the isothiazole ring. The use of jet mixers and solid acid catalysts enhances reaction efficiency and environmental compliance. Subsequent ring closure can be achieved through chlorination or oxidative cyclization methods adapted from related isothiazoline syntheses. These methods collectively provide a professional, scalable, and high-purity preparation pathway for this compound.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylisothiazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

5-Isopropyl-3-methylisothiazol-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: The compound is used in the formulation of biocides, preservatives, and other industrial chemicals.

Mechanism of Action

The antimicrobial activity of 5-Isopropyl-3-methylisothiazol-4-amine is attributed to its ability to inhibit life-sustaining enzymes, specifically those with thiols at their active sites . The compound forms mixed disulfides with these enzymes, disrupting their function and leading to microbial cell death . This mechanism is similar to other isothiazolinone derivatives, which are known for their broad-spectrum antimicrobial properties .

Comparison with Similar Compounds

Research Findings and Limitations

Pharmacological Potential

- Thiazol-5-ylmethyl derivatives (e.g., CAS 440099-32-1) demonstrate antimicrobial and kinase-inhibitory activities, suggesting that this compound may share similar targets .

- Isoxazole analogs (e.g., CAS 354795-62-3) are explored as anti-inflammatory agents, though sulfur-containing isothiazoles often exhibit distinct toxicity profiles due to reactive sulfur intermediates .

Data Gaps

- Experimental data on the target compound’s solubility, stability, and bioactivity are absent in public databases, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.